Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane
Description
Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane is a triarylphosphane derivative featuring three substituted phenyl rings bonded to a central phosphorus atom. Each phenyl ring is functionalized with a bromine atom at the ortho-position (position 2) and two isopropyloxy groups at the para- and meta-positions (positions 4 and 5, respectively). This substitution pattern confers significant steric bulk and electronic modulation to the ligand. The bromine atom acts as an electron-withdrawing group (EWG), while the isopropyloxy substituents provide a balance of steric hindrance and weak electron-donating effects via oxygen lone pairs. Such structural attributes make this compound a candidate for applications in coordination chemistry and catalysis, particularly in reactions requiring stable metal-ligand complexes with tailored reactivity .
Properties
CAS No. |
918323-18-9 |
|---|---|
Molecular Formula |
C36H48Br3O6P |
Molecular Weight |
847.4 g/mol |
IUPAC Name |
tris[2-bromo-4,5-di(propan-2-yloxy)phenyl]phosphane |
InChI |
InChI=1S/C36H48Br3O6P/c1-19(2)40-28-13-25(37)34(16-31(28)43-22(7)8)46(35-17-32(44-23(9)10)29(14-26(35)38)41-20(3)4)36-18-33(45-24(11)12)30(15-27(36)39)42-21(5)6/h13-24H,1-12H3 |
InChI Key |
CKDODXNRFAOOOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1OC(C)C)Br)P(C2=C(C=C(C(=C2)OC(C)C)OC(C)C)Br)C3=C(C=C(C(=C3)OC(C)C)OC(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane typically involves the reaction of 2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl derivatives with phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve multiple steps, including halogenation, etherification, and phosphination.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives.
Scientific Research Applications
Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane involves its interaction with molecular targets such as metal ions and enzymes. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles. The pathways involved include coordination to metal centers and subsequent activation of substrates for various chemical transformations.
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Selected Phosphane Ligands
| Compound Name | Substituents | Electron Effects | Steric Bulk (Tolman Cone Angle, θ) |
|---|---|---|---|
| This compound | 2-Br, 4,5-(i-PrO) on each phenyl | EWG (Br) + weak EDG (i-PrO) | High (estimated >160°) |
| Xantphos (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphane) | Xanthene backbone with two PPh₂ groups | Moderate EDG (xanthene backbone) | Very high (θ = 212°) |
| XPhos (Dicyclohexyl[20,40,60-tris(propan-2-yl)[1,10-biphenyl]-2-yl]phosphane) | Biphenyl with 3 i-Pr groups | Strong EDG (alkyl) | Extremely high (θ = 251°) |
| Triphenylphosphane (PPh₃) | Unsubstituted phenyl groups | Weak EDG | Moderate (θ = 145°) |
| Bis[tris(3-(heptadecafluorooctyl)phenyl)phosphine]palladium(II) dichloride | Fluorinated alkyl chains on phenyl | Strong EWG (fluorine) | Very high (θ > 200°) |
Key Observations :
- Steric Effects : this compound exhibits steric bulk comparable to Xantphos but less than XPhos due to the absence of a rigid biphenyl scaffold .
- Electronic Effects : The bromine substituent introduces electron-withdrawing character, contrasting with the electron-donating alkyl groups in XPhos. This makes the compound less basic than PPh₃ but more electron-deficient than fluorinated analogs like the compound in .
Table 2: Comparative Reactivity in Metal Complexation
Key Observations :
- The bromine substituent in this compound may enhance oxidative stability compared to PPh₃ but could limit electron donation to metals, reducing catalytic activity in reactions requiring strong σ-donors .
- Fluorinated phosphines () excel in fluorous-phase catalysis due to their lipophobic substituents, whereas the isopropyloxy groups in the target compound may improve solubility in polar organic solvents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution, where brominated aromatic precursors react with tris(propan-2-yl)phosphine under inert conditions. Key steps include:
- Using anhydrous solvents (e.g., THF or DMF) to avoid hydrolysis of intermediates.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Purity validation using P NMR to confirm the absence of unreacted phosphine or oxidized byproducts .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (NMR) |
|---|---|---|---|
| 1 | Brominated precursor, PCl | 45–60 | >90% (crude) |
| 2 | Column chromatography | 70–85 | >98% |
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. Use SHELX-97 or SIR97 for structure solution and refinement . Key parameters:
- Collect high-resolution data (≤ 0.8 Å) to resolve bromine and bulky substituents.
- Validate using residual electron density maps and R-factors (target: R < 5%).
- Alternative : H/C NMR coupled with HSQC and HMBC for stereochemical assignment .
Advanced Research Questions
Q. What role do steric and electronic effects of the substituents play in catalytic applications?
- Methodological Answer : The bromine and bis(propan-2-yl)oxy groups create a sterically hindered environment, influencing ligand-metal coordination. For example:
- In cross-coupling reactions, bulky substituents stabilize low-coordinate metal centers (e.g., Pd), enhancing oxidative addition rates .
- Electronic effects are probed via Hammett substituent constants (σ for Br: +0.23) to predict catalytic activity .
- Data Table :
| Substituent | Steric Parameter (Å) | Electronic Effect (σ) |
|---|---|---|
| Br | 0.92 | +0.23 |
| O(i-Pr) | 1.45 | -0.15 (electron-donating) |
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodological Answer : Discrepancies may arise from disordered propan-2-yl groups. Mitigation strategies:
- Use twin refinement in SHELXL for overlapping electron densities .
- Compare multiple datasets (e.g., synchrotron vs. lab-source) to confirm bond lengths/angles .
Q. What analytical methods are critical for detecting degradation products during storage?
- Methodological Answer :
- HPLC-MS : Monitor for phosphine oxide derivatives (e.g., m/z = [M + 16]).
- Solid-State NMR : Detect amorphous degradation phases under humid conditions .
- Protocol : Store under argon at –20°C; avoid exposure to light (UV-Vis stability studies show 90% retention after 6 months under these conditions) .
Methodological Challenges and Solutions
Q. How can researchers mitigate air sensitivity during ligand-metal complexation?
- Advanced Protocol :
- Use Schlenk-line techniques with rigorously degassed solvents (e.g., freeze-pump-thaw cycles).
- Monitor reaction progress via in situ P NMR to detect unwanted oxidation (e.g., δ = 25–30 ppm for phosphine oxides) .
Q. What computational tools predict the ligand’s coordination behavior in novel reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
